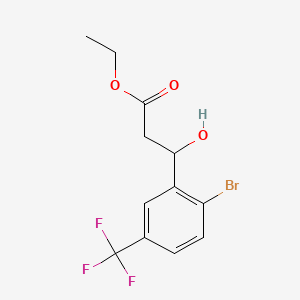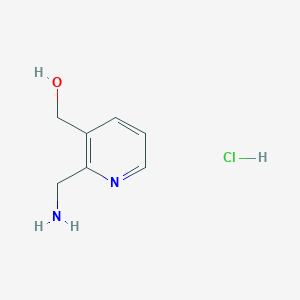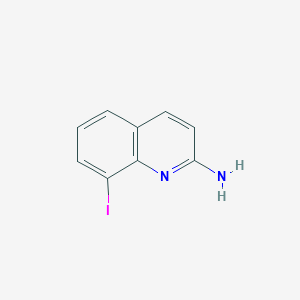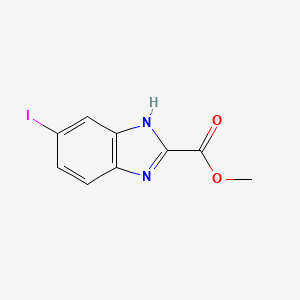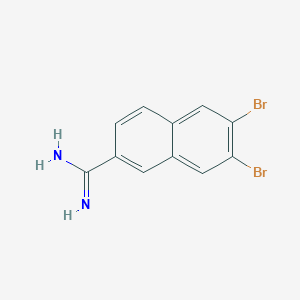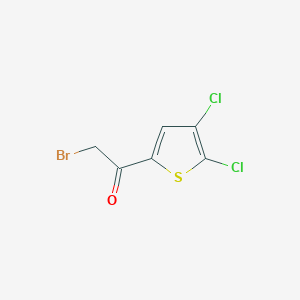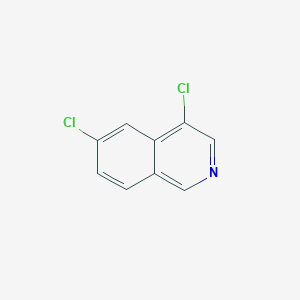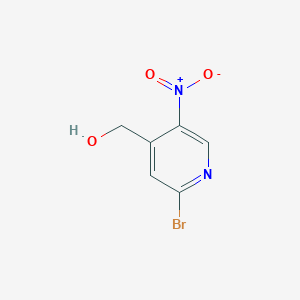
(2-Bromo-5-nitropyridin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-5-nitropyridin-4-yl)methanol is a chemical compound with the molecular formula C6H5BrN2O3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the second position, a nitro group at the fifth position, and a hydroxymethyl group at the fourth position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-nitropyridin-4-yl)methanol typically involves the bromination and nitration of pyridine derivatives. One common method starts with the bromination of 4-methylpyridine to obtain 2-bromo-4-methylpyridine. This intermediate is then nitrated to form 2-bromo-5-nitro-4-methylpyridine. Finally, the methyl group is oxidized to a hydroxymethyl group, yielding this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow reactors and the use of catalysts to increase yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-5-nitropyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Bromo-5-nitropyridine-4-carboxylic acid.
Reduction: 2-Bromo-5-aminopyridin-4-yl)methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-5-nitropyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other specialty chemicals
Wirkmechanismus
The mechanism of action of (2-Bromo-5-nitropyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and nitro groups can participate in various interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-nitropyridine: Lacks the hydroxymethyl group.
4-Bromo-2-nitropyridine: Different substitution pattern on the pyridine ring.
2-Bromo-5-nitrobenzyl alcohol: Similar functional groups but on a benzene ring instead of a pyridine ring
Uniqueness
(2-Bromo-5-nitropyridin-4-yl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups on the pyridine ring, along with the hydroxymethyl group, makes it a versatile intermediate for various synthetic applications.
Eigenschaften
Molekularformel |
C6H5BrN2O3 |
|---|---|
Molekulargewicht |
233.02 g/mol |
IUPAC-Name |
(2-bromo-5-nitropyridin-4-yl)methanol |
InChI |
InChI=1S/C6H5BrN2O3/c7-6-1-4(3-10)5(2-8-6)9(11)12/h1-2,10H,3H2 |
InChI-Schlüssel |
RYVZPAMOJAHVEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1Br)[N+](=O)[O-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


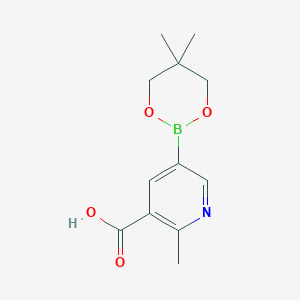

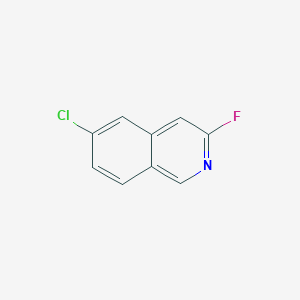
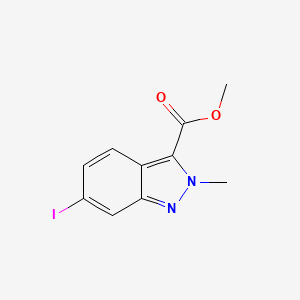

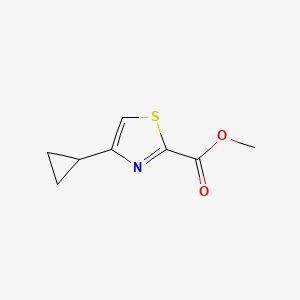
![1'-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13664027.png)
